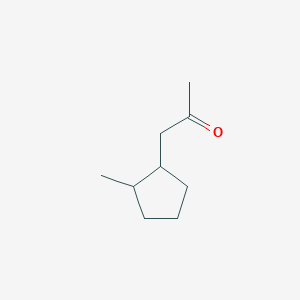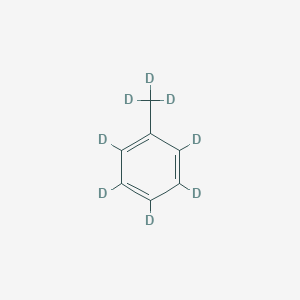
Toluène-D8
Vue d'ensemble
Description
Toluene-D8, also known as perdeuterotoluene, is a deuterated derivative of toluene. It has the molecular formula C7D8 and a molecular weight of 100.19 g/mol. This compound is characterized by the replacement of all hydrogen atoms in toluene with deuterium atoms, making it an important solvent in nuclear magnetic resonance (NMR) spectroscopy due to its minimal interference with the hydrogen signals .
Applications De Recherche Scientifique
Toluene-D8 is extensively used in scientific research, particularly in NMR spectroscopy. Its applications include:
Chemistry: As a solvent in NMR spectroscopy to study the structure and dynamics of organic molecules without interference from hydrogen signals.
Biology: Used in the study of biomolecules and their interactions, providing insights into protein folding and enzyme mechanisms.
Medicine: Assists in the analysis of pharmaceutical compounds and their metabolites.
Industry: Utilized in the characterization of polymers and materials, aiding in the development of new materials with specific properties
Mécanisme D'action
Target of Action
Toluene-D8, a deuterated derivative of toluene, is primarily used in scientific research and industrial applications . It is a non-polar, aromatic solvent and is often used as an internal standard compound in nuclear magnetic resonance (NMR) spectroscopy . The primary targets of Toluene-D8 are the molecules or structures being studied in these applications.
Mode of Action
Toluene-D8 interacts with its targets by substituting for regular hydrogen atoms in chemical reactions . These changes can be detected and measured using NMR, providing valuable information about the structure and behavior of the target molecules .
Biochemical Pathways
Toluene-D8 is involved in various biochemical pathways, particularly those studied in NMR-based research . For example, it has been used to study the proton NMR spectra of α,β-unsaturated ketones . Additionally, it has been found that pyrolytic decomposition of dilute mixtures of Toluene-D8 in argon behind shock waves can afford various concentrations of hydrogen and deuterium atoms .
Pharmacokinetics
It is a liquid at room temperature, with a boiling point of 110°C and a density of 0.943 g/mL at 25°C . These properties can affect its behavior in experimental settings and its interactions with other substances.
Result of Action
The primary result of Toluene-D8’s action is the generation of data that can be used to analyze and understand the behavior of other molecules . By acting as a substitute for hydrogen in chemical reactions, it allows scientists to observe and measure phenomena that would be difficult or impossible to study using non-deuterated compounds .
Action Environment
The action of Toluene-D8 can be influenced by various environmental factors. For example, its effectiveness as an NMR standard can be affected by the temperature, as its spin-lattice relaxation time, viscosity, and density have been measured over a range from -35 to 200°C . Additionally, it should be stored away from light and moisture to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Toluene-D8 involves the deuteration of toluene. One common method includes the halogen-deuterium exchange reaction. The process begins with the addition of penta-halogenated toluenes into a solvent to prepare a clear solution. This solution is then transferred into an autoclave, where a deuteration reagent is slowly added under nitrogen protection. A catalyst is introduced to obtain a mixed solution, which is then filtered. Deionized water is added dropwise to obtain a filtrate, followed by the addition of heavy water, another catalyst, and zeolite. The final product is obtained by fractionating the solution and collecting the fraction at 110°C .
Industrial Production Methods: Industrial production of Toluene-D8 follows similar synthetic routes but on a larger scale. The use of catalysts and deuterated reagents is optimized to reduce production costs and increase the deuteration rate. The process ensures high isotopic purity and minimizes the use of expensive deuterated reagents .
Types of Reactions:
Oxidation: Toluene-D8 can undergo oxidation reactions, typically forming deuterated benzyl alcohol, benzaldehyde, and benzoic acid.
Reduction: Reduction reactions can convert Toluene-D8 to deuterated methylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur, where deuterium atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Deuterated benzyl alcohol, benzaldehyde, benzoic acid.
Reduction: Deuterated methylcyclohexane.
Substitution: Various deuterated aromatic compounds depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Benzene-D6: Another deuterated solvent used in NMR spectroscopy, with all hydrogen atoms replaced by deuterium.
Chloroform-D: A deuterated form of chloroform, commonly used as an NMR solvent.
Tetrahydrofuran-D8: A deuterated version of tetrahydrofuran, used in NMR spectroscopy.
Uniqueness of Toluene-D8: Toluene-D8 is unique due to its aromatic nature and the presence of a methyl group, which provides different chemical environments for deuterium atoms compared to other deuterated solvents. This makes it particularly useful for studying aromatic compounds and their derivatives .
Propriétés
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-JGUCLWPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074301 | |
| Record name | Toluene-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | Toluene-d8 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13667 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
21.8 [mmHg] | |
| Record name | Toluene-d8 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13667 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2037-26-5 | |
| Record name | Toluene-d8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2037-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H8)Toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toluene-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H8)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of toluene-D8?
A1: Toluene-D8 has a molecular formula of C7D8 and a molecular weight of 100.19 g/mol.
Q2: How can one distinguish toluene-D8 from toluene using spectroscopic techniques?
A2: The deuteration in toluene-D8 significantly affects its vibrational spectra compared to toluene. The C-D stretching vibrations occur at lower frequencies (around 2200 cm-1) compared to C-H stretching vibrations (around 3000 cm-1) in toluene. These differences are evident in infrared (IR) and Raman spectroscopy. Additionally, 1H NMR spectroscopy readily distinguishes the two, as toluene-D8 exhibits no signals in the 1H NMR spectrum due to deuterium's different magnetic properties compared to hydrogen. []
Q3: Is there a reliable spectroscopic method for determining the purity of toluene-D8?
A3: Yes, 1H NMR spectroscopy is an excellent tool for determining the purity of toluene-D8. Any residual toluene-H8 present in the sample will show characteristic peaks in the 1H NMR spectrum, allowing for quantitative analysis of the sample's purity. []
Q4: Why is toluene-D8 often preferred over toluene in NMR experiments?
A4: Toluene-D8 is a preferred solvent in NMR spectroscopy for several reasons:
- Similar Solvation Properties: It possesses similar solvation properties to toluene, ensuring minimal impact on the analyte's chemical shifts. []
Q5: Can you provide examples of using toluene-D8 in chemical reactions?
A5: Toluene-D8 is often used in isotopic labeling studies to elucidate reaction mechanisms:
Q6: Has toluene-D8 been used to study the aggregation behavior of polymers?
A6: Yes, studies have utilized toluene-D8 to investigate the aggregation of stereoregular poly(methyl methacrylates) (PMMA) in dilute solutions. By analyzing the integrated intensities of high-resolution proton nuclear magnetic resonance (NMR) bands, researchers detected and characterized associated structures of isotactic and syndiotactic PMMA. []
Q7: How does toluene-D8 facilitate the study of interfacial structures in liquid-liquid systems?
A7: Toluene-D8, with its distinct neutron scattering properties, serves as an excellent contrasting agent in neutron reflectometry (NR) studies of liquid-liquid interfaces. For instance, researchers used NR with toluene-D8 and D2O to investigate the adsorption behavior of sodium dodecyl sulfate at the interface, providing insights into the surfactant's interfacial structure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE](/img/structure/B116712.png)
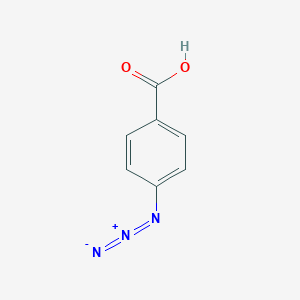
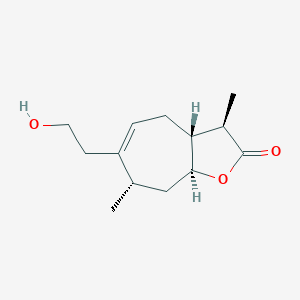
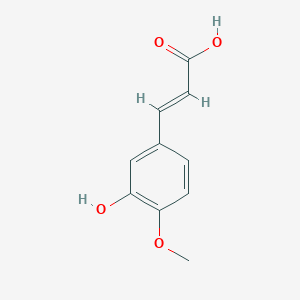
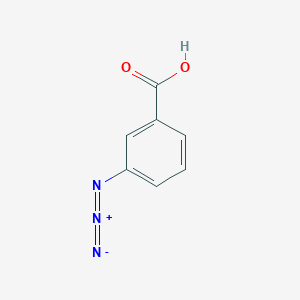
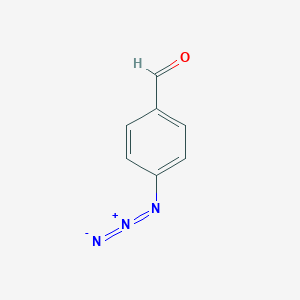
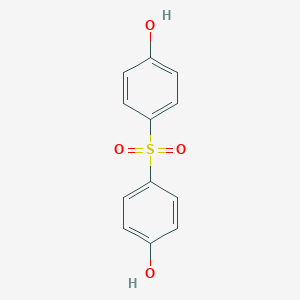
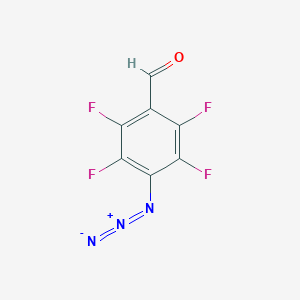
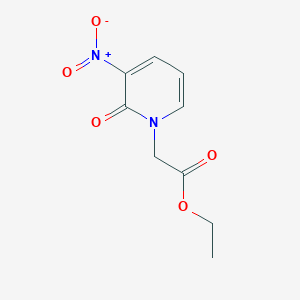
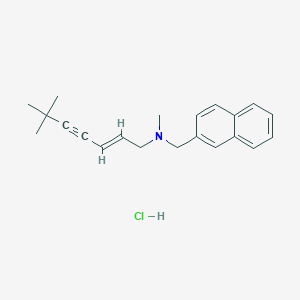
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)

